3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic N3-aryl-substituted uracil derivative belonging to the pyrimidine-2,4-dione (uracil) family. With molecular formula C10H7FN2O2 and molecular weight 206.17 g/mol, this compound features a 4-fluorophenyl substituent at the N3 position of the pyrimidine-2,4-dione core, distinguishing it from the more common C6-substituted fluorophenyl uracils and the non-fluorinated N3-phenyl analog.

Molecular Formula C10H7FN2O2
Molecular Weight 206.17 g/mol
CAS No. 1204297-90-4
Cat. No. B1390974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
CAS1204297-90-4
Molecular FormulaC10H7FN2O2
Molecular Weight206.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CNC2=O)F
InChIInChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-9(14)5-6-12-10(13)15/h1-6H,(H,12,15)
InChIKeyBMFGMMFYIDDQBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 1204297-90-4): Physicochemical Baseline and Scaffold Classification


3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione is a synthetic N3-aryl-substituted uracil derivative belonging to the pyrimidine-2,4-dione (uracil) family [1]. With molecular formula C10H7FN2O2 and molecular weight 206.17 g/mol, this compound features a 4-fluorophenyl substituent at the N3 position of the pyrimidine-2,4-dione core, distinguishing it from the more common C6-substituted fluorophenyl uracils and the non-fluorinated N3-phenyl analog [2]. It is classified as a heterocyclic building block and versatile small-molecule scaffold, commercially supplied at purities of 95% (AKSci) to 97% (Leyan, 10XChem) for research and development applications . Key identifiers include PubChem CID 45496265, MDL MFCD16652767, and EPA DSSTox DTXSID801251195 [1][3]. The compound is explicitly intended for laboratory research use only and is not approved for human or veterinary therapeutic applications .

Why Generic Substitution Fails for 3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione: Regioisomeric and Substituent-Dependent Differentiation


Compounds within the pyrimidine-2,4-dione class cannot be interchanged generically because the position of the aryl substituent on the uracil core (N1, N3, C5, or C6) fundamentally alters hydrogen-bond donor/acceptor profiles, lipophilicity, and target engagement patterns. The N3-(4-fluorophenyl) isomer (CAS 1204297-90-4) possesses one hydrogen-bond donor (N1-H) versus two donors in the C6-substituted isomer (CAS 33166-93-7) [1]. The 4-fluoro substituent further modulates LogP, metabolic stability, and electronic effects relative to non-fluorinated (CAS 4260-40-6) or other halogenated analogs (Cl, Br) [2]. These physicochemical differences translate into distinct binding affinities when the scaffold is elaborated—a structure–activity relationship (SAR) established in the pyrimidine-2,4-dione P2X7 antagonist series, where N3-substitution patterns critically influenced receptor antagonism potency [3]. The quantitative evidence below demonstrates why procurement decisions must be compound-specific and cannot default to in-class substitution.

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione vs. Closest Analogs


XLogP3 Lipophilicity Differential: 4-Fluorophenyl vs. Non-Fluorinated Phenyl Analog (N3 Position)

The 4-fluoro substituent on the N3-phenyl ring increases computed lipophilicity by approximately 0.4 log units relative to the non-fluorinated analog 3-phenylpyrimidine-2,4(1H,3H)-dione (CAS 4260-40-6; reported LogP ≈ 0.53) . The target compound's XLogP3-AA value of 0.9 (PubChem 2.2) places it closer to the optimal Lipinski logP range (1–3) for passive membrane permeability, while remaining more hydrophilic than the 6-substituted positional isomer (XLogP3 = 0.6) [1][2]. This intermediate lipophilicity profile is critical for balancing aqueous solubility with membrane partitioning during lead optimization campaigns [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count Differentiation: N3-Substituted vs. C6-Substituted Positional Isomer

A critical structural distinction exists between the N3-(4-fluorophenyl) isomer (target; CAS 1204297-90-4) and the C6-(4-fluorophenyl) isomer (CAS 33166-93-7) in their hydrogen-bond donor (HBD) capacity. The target compound bears one N1-H donor (HBD count = 1) because the N3 position is substituted, whereas the C6-substituted isomer retains both N1-H and N3-H donors (HBD count = 2) [1][2]. This difference is non-trivial: a 2-HBD uracil core is a known pharmacophoric feature for base-pairing interactions with adenine in kinase hinge regions and for DNA base mimicry, while the 1-HBD scaffold of the target compound enforces a distinct interaction topology that may reduce off-target binding to purine-recognition sites [3].

H-bond interactions Regioisomerism Target engagement

Halogen-Series Physicochemical Comparison: 4-Fluorophenyl vs. 4-Chlorophenyl vs. 4-Bromophenyl N3-Uracil Derivatives

Within the N3-(4-halophenyl)pyrimidine-2,4-dione series, the fluorine analog (target; MW 206.17) offers the smallest steric perturbation (van der Waals radius of F = 1.47 Å vs. Cl = 1.75 Å vs. Br = 1.85 Å) and the highest electronegativity (Pauling scale: F = 3.98 vs. Cl = 3.16 vs. Br = 2.96) [1]. The molecular weight progression across the series is: F (206.17 g/mol) → Cl (222.63 g/mol) → Br (267.08 g/mol) . Fluorine's strong electron-withdrawing inductive effect (−I) lowers the pKa of the adjacent N1-H proton and reduces oxidative metabolism at the para-phenyl position compared to chlorine or bromine, which are more susceptible to CYP450-mediated oxidative dehalogenation [2]. A related 5-substituted-6-chlorouracil analog (6-chloro-5-(4-fluorophenyl)-uracil) demonstrated a Ki of 710 nM against human thymidine phosphorylase, illustrating the engagement capability of the 4-fluorophenyl-uracil pharmacophore [3].

Halogen bonding Steric effects Metabolic stability

Predicted Density and Solid-State Packing Differential vs. Non-Fluorinated N3-Phenyl Analog

The predicted density of 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is 1.390 ± 0.06 g/cm³ (ACD/Labs prediction at 20 °C) . In contrast, the non-fluorinated analog 3-phenylpyrimidine-2,4(1H,3H)-dione (CAS 4260-40-6) has a reported density that is not consistently published across databases, but its lower molecular weight (188.18 g/mol) and absence of the polarizable C–F bond predict a lower density based on the molecular volume differential . The fluorine atom's contribution to crystal packing via C–F···H–C and C–F···π interactions typically increases crystal lattice energy by 2–3 kJ/mol per fluorine, enhancing thermal stability and potentially improving shelf-life under ambient storage conditions [1]. The target compound's single rotatable bond (PubChem: RB count = 1) further suggests a conformationally restrained scaffold with predictable solid-state behavior .

Solid-state properties Formulation Crystallinity

Commercial Purity and Pricing Benchmarking: 3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione vs. Closest Available Analogs

The target compound is commercially available at 95% purity (AKSci, Biosynth/CymitQuimica), 97% purity (Leyan, 10XChem), and up to 98% purity (MolCore) . Pricing at 10XChem for 97% purity material is USD 210/100 mg, USD 724/g, and USD 2,136/5 g (as of 2025), with a 2-week lead time . The non-fluorinated analog 3-phenylpyrimidine-2,4(1H,3H)-dione (CAS 4260-40-6) is available at 95%+ purity from Fluorochem at approximately CNY 9,130/g (~USD 1,250/g) . The positional isomer 6-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione (CAS 33166-93-7) from Life Chemicals at 95%+ purity is listed at approximately USD 403/0.5 g (~USD 806/g) [1]. The target compound's higher per-gram cost relative to the non-fluorinated analog reflects its lower commercial demand volume and the additional synthetic step required for 4-fluorophenyl introduction, but its pricing is comparable to the C6-isomer, indicating a similar market tier for fluorinated uracil building blocks.

Procurement Purity specification Cost-efficiency

Recommended Application Scenarios for 3-(4-Fluorophenyl)pyrimidine-2,4(1H,3H)-dione Based on Quantitative Evidence


Kinase Hinge-Binder Library Design Exploiting the 1-HBD N3-Substituted Uracil Pharmacophore

Medicinal chemistry teams designing focused kinase inhibitor libraries should prioritize the N3-(4-fluorophenyl) isomer over the C6-isomer because the single hydrogen-bond donor (N1-H) enforces a distinct donor–acceptor–acceptor (DAA) hinge-binding motif, contrasting with the DDA motif of the 2-HBD C6-isomer [1]. The target compound's XLogP3 of 0.9 and TPSA of 49.4 Ų place it within favorable CNS drug-like space, making it a suitable core scaffold for CNS-penetrant kinase inhibitor programs (e.g., targeting MNK1/2, where the related N3-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidine-3,4-diamine CGP 57380 achieves IC50 = 2.2 μM with selectivity over p38, JNK1, and ERK1/2) . The scaffold's single rotatable bond further minimizes entropic penalty upon target binding [2].

Fluorinated Fragment Library Construction with Defined Physicochemical Trajectory

Fragment-based drug discovery (FBDD) programs requiring fluorinated aromatic fragments with balanced lipophilicity should select this compound over non-fluorinated N3-phenyl or halogenated (Cl, Br) alternatives. The 4-fluorophenyl substituent provides a +0.4 log unit lipophilicity increment relative to the parent phenyl analog while maintaining the lowest molecular weight (206.17 g/mol) in the halogen series—well within the Rule of Three (MW < 300) for fragment screening [1]. The fluorine atom's favorable ¹⁹F NMR properties (100% natural abundance, high gyromagnetic ratio) enable direct monitoring of protein–ligand interactions via ¹⁹F NMR-based fragment screening without requiring additional isotopic labeling [2].

CYP450 Metabolic Stability Optimization in Early Lead Series

For lead optimization programs where oxidative metabolism at the para-phenyl position is a liability, the 4-fluorophenyl N3-uracil scaffold offers a metabolically stabilized alternative to the 4-chlorophenyl or 4-bromophenyl congeners. The C–F bond dissociation energy (~485 kJ/mol) substantially exceeds that of C–Cl (~327 kJ/mol) and C–Br (~285 kJ/mol), rendering the fluorinated analog resistant to CYP450-mediated oxidative dehalogenation [1]. This property is particularly relevant when the scaffold is further elaborated at C5 or C6 positions, where preserving the N3-aryl substituent integrity is essential for maintaining target potency—a principle validated in pyrimidine-2,4-dione P2X7 antagonist development where di-halogenated benzoyl substituents achieved IC50 values of 10–30 nM .

Synthetic Intermediate for N3-Functionalized Uracil-Derived Bioactive Molecules

The target compound serves as a strategic synthetic intermediate for constructing more complex N3-(4-fluorophenyl)-functionalized uracil derivatives, including C5-alkynyl, C6-amino, and C5/C6-fused heterocyclic analogs [1]. Its commercial availability at 97% purity with documented SMILES (FC1=CC=C(N2C(=O)NC=CC2=O)C=C1) enables HPLC purity verification and serves as an analytical reference standard for reaction monitoring . The scaffold's single-point N3-substitution leaves the C5 and C6 positions unencumbered for sequential diversification, unlike the C6-substituted isomer where the fluorophenyl group occupies a key derivatization site [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-fluorophenyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.